molecular formula C32H32ClFN6O2 B11430273 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11430273
M. Wt: 587.1 g/mol
InChI Key: HGILZKASXXQVRY-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chlorofluorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the piperazine moiety: This can be done through amide bond formation or other coupling reactions.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
  • 2-(2-chloro-6-fluorophenyl)acetamides

Uniqueness

The uniqueness of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H32ClFN6O2

Molecular Weight

587.1 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C32H32ClFN6O2/c1-36-30-29(31(41)37(2)32(36)42)40(20-24-25(33)14-9-15-26(24)34)27(35-30)21-38-16-18-39(19-17-38)28(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-15,28H,16-21H2,1-2H3

InChI Key

HGILZKASXXQVRY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC6=C(C=CC=C6Cl)F

Origin of Product

United States

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